7-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Description
7-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione is a complex organic molecule notable for its multifaceted structure and significant potential in various fields of scientific research. Comprising an oxadiazole ring and a quinazoline backbone, its unique chemical properties make it an interesting subject for study.
Properties
IUPAC Name |
7-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O5/c19-10-3-1-9(2-4-10)16-21-15(28-22-16)7-23-17(24)11-5-13-14(27-8-26-13)6-12(11)20-18(23)25/h1-6H,7-8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYJLUVPSRSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. The initial step generally starts with the preparation of the oxadiazole ring, followed by the construction of the quinazoline scaffold. Reagents such as 4-fluorobenzoyl chloride and hydrazine hydrate are commonly used in the formation of the oxadiazole ring. The dioxoloquinazoline core is then formed through cyclization reactions involving appropriate dicarbonyl compounds under acidic or basic conditions.
Industrial Production Methods
While specific industrial methods for mass production are proprietary and vary, they generally rely on optimizing reaction conditions to maximize yield and purity. This involves precise control of temperature, pH, and solvent choice, as well as the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes substitution reactions owing to the presence of functional groups like the oxadiazole and quinazoline moieties. Oxidation and reduction reactions can also be carried out, potentially altering the electronic properties of the molecule.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are frequently employed. Solvent choices, like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and reaction conditions (temperature, pressure) are tailored to achieve the desired transformations.
Major Products
Depending on the reaction, major products can include substituted derivatives where the fluorophenyl group is modified, or oxidized forms where the dioxoloquinazoline ring undergoes transformation.
Scientific Research Applications
This compound has garnered interest in various scientific domains:
Chemistry: As a building block in organic synthesis, it’s used to create more complex molecules.
Biology: It serves as a molecular probe to study enzyme interactions and binding affinities.
Medicine: Potential therapeutic applications, especially in designing drugs targeting specific biological pathways.
Industry: Used in the development of advanced materials and catalysis.
Mechanism of Action
Its mechanism of action varies with its application:
Molecular Targets: Often targets enzymes and receptors, influencing their activity by binding to active sites.
Pathways Involved: Depending on its modifications, it can affect pathways involved in signal transduction, metabolic processes, and genetic regulation.
Comparison with Similar Compounds
When compared to compounds like 7-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione, the fluorophenyl derivative stands out due to its unique electronic properties conferred by the fluorine atom, enhancing its reactivity and binding efficiency.
Similar compounds include:
7-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
7-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
7-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
This should give you a comprehensive overview of the compound and its potential. Happy exploring!
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
